1-(2-Fluoroethoxy)-3-methoxybenzene
Description
Properties
CAS No. |
123644-36-0 |
|---|---|
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(2-fluoroethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
PZLJVDNKBVOUQW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCF |
Canonical SMILES |
COC1=CC(=CC=C1)OCCF |
Synonyms |
1-(2-FLUOROETHOXY)-3-METHOXY-BENZENE |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research indicates that fluorinated compounds like 1-(2-Fluoroethoxy)-3-methoxybenzene can enhance the biological activity of drugs. Fluorine atoms can influence the lipophilicity and metabolic stability of compounds, making them more effective as therapeutic agents. For instance, modifications to the structure of similar compounds have been shown to improve their binding affinity to targets involved in cancer progression and microbial resistance .
Case Studies
- S1PR1 Inhibitors : In studies focusing on sphingosine-1-phosphate receptor 1 (S1PR1) inhibitors, fluorinated compounds demonstrated significant binding potency. The introduction of fluorine at specific positions on the benzene ring was crucial for enhancing the efficacy of these inhibitors against neurological disorders .
- Cannabinoid Receptor Type 2 (CB2R) : The development of PET radioligands targeting CB2R has utilized similar fluorinated structures to improve specificity and reduce off-target effects. The structural modifications involving fluorine have been critical in optimizing these ligands for better imaging outcomes .
Radiopharmaceutical Development
Fluorine-18 Labeling for PET Imaging
The incorporation of fluorine-18 into compounds like this compound is pivotal for developing radiopharmaceuticals used in Positron Emission Tomography (PET). Fluorine-18 is favored due to its suitable half-life and favorable decay characteristics, making it ideal for in vivo imaging applications.
Synthesis Techniques
Recent advancements in synthetic methodologies have enabled efficient labeling of compounds with fluorine-18. For example, one-pot nucleophilic substitution processes have been developed to streamline the production of radiolabeled compounds with high yields and purity . This efficiency is crucial for clinical applications where rapid preparation is necessary.
Molecular Imaging
Diagnostic Applications
The ability to visualize biological processes in real-time has made fluorinated compounds essential in diagnostic imaging. The unique properties of this compound allow it to serve as a tracer in various imaging modalities, particularly PET.
Case Studies in Imaging
- σ2 Receptor Imaging : Research has shown that radioligands incorporating this compound can effectively target σ2 receptors in the brain, providing insights into neurological conditions. Studies demonstrated high brain uptake and specific binding characteristics that are beneficial for assessing disease states .
- Tumor Imaging : Compounds labeled with fluorine-18 have been successfully used in imaging solid tumors, allowing for early detection and monitoring of treatment efficacy. The structural features imparted by the fluoroethoxy group enhance the selectivity and sensitivity of these imaging agents .
Comparison with Similar Compounds
Physical and Spectral Properties
- NMR Characteristics :
- 1-(2-Iodovinyl)-3-methoxybenzene (1c) : The vinyl iodide group causes distinct ¹H NMR shifts (δ 7.39 ppm, J = 14.8 Hz) due to iodine’s electronegativity. In contrast, fluorine in 1-(2-fluoroethoxy)-3-methoxybenzene would produce smaller deshielding effects .
- 1-(3-Bromopropyl)-3-methoxybenzene : The bromine atom increases molecular weight (229.11 g/mol) and introduces reactivity in substitution reactions, unlike the less labile fluoroethoxy group .
Data Table: Key Structural and Functional Comparisons
*Inference based on structural similarity to compound 8c.
Preparation Methods
Direct Displacement with 2-Fluoroethyl Halides
The reaction of 3-methoxyphenol (A ) with 2-fluoroethyl bromide (B ) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound in 65–72% yield. The mechanism proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic carbon adjacent to the fluorine atom.
Table 1: Optimization of NAS Conditions
Side products include bis-alkylated derivatives (5–8%) and elimination byproducts (e.g., vinyl fluoride, 3–5%) due to β-fluoride instability under strong bases. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) effectively isolates the mono-alkylated product.
Mitsunobu Reaction for Chemoselective Etherification
The Mitsunobu reaction offers superior regiocontrol for synthesizing hindered ethers. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-methoxyphenol reacts with 2-fluoroethanol to form the desired ether.
Reaction Optimization
A 1:1.2 molar ratio of phenol to 2-fluoroethanol in tetrahydrofuran (THF) at 0°C→RT for 6 hours achieves 85% yield. The reaction proceeds through oxidation-reduction between DEAD and PPh₃, generating a phosphonium intermediate that activates the alcohol.
Key Advantages :
-
Tolerance of moisture-sensitive fluorinated alcohols
-
Scalability to multigram quantities
Limitations :
-
High cost of Mitsunobu reagents
-
Requires stoichiometric phosphine, complicating purification
Sequential Alkylation via Protective Group Strategies
Multistep synthesis becomes necessary when introducing multiple alkoxy groups with conflicting reactivity. A representative pathway involves:
-
Protection of resorcinol (C ) with tert-butyldimethylsilyl (TBS) chloride
-
Methoxy group installation via methyl iodide (MeI)
-
TBS deprotection and subsequent 2-fluoroethylation
Scheme 1 :
Resorcinol → TBS-protected intermediate (D ) → 3-methoxy-TBS-protected phenol (E ) → Deprotection → this compound
This route affords an overall yield of 58% across four steps, with critical purity achieved through flash chromatography.
Transition Metal-Catalyzed Coupling Methods
Palladium-catalyzed C–O bond formation provides an alternative under mild conditions. Using Pd(OAc)₂/Xantphos catalyst system, 3-methoxyphenylboronic acid couples with 2-fluoroethyl tosylate in toluene/water (3:1) at 100°C.
Table 2: Catalytic System Performance
The Pd/Xantphos system demonstrates superior efficiency, likely due to enhanced electron-donating properties stabilizing the oxidative addition intermediate.
Photoredox-Mediated Fluorinated Ether Synthesis
Emerging photoredox strategies enable radical-based coupling under visible light irradiation. α,α-Difluoro-β-iodoketones, when exposed to blue LEDs in the presence of fac-Ir(ppy)₃, generate fluorinated radicals that couple with phenolic nucleophiles.
Procedure :
-
Irradiation of 2-fluoroethyl iodide (F ) with fac-Ir(ppy)₃ (1 mol%)
-
Radical coupling with 3-methoxyphenol (A )
-
Quenching with ammonium acetate
This method achieves 70% yield with excellent functional group tolerance, though scalability remains challenging due to photochemical equipment requirements.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| NAS | 72 | 95 | High | Low |
| Mitsunobu | 85 | 98 | Moderate | High |
| Sequential Alkylation | 58 | 90 | Low | Moderate |
| Pd-Catalyzed | 78 | 97 | High | Moderate |
| Photoredox | 70 | 96 | Low | High |
The Mitsunobu reaction offers the highest yield but suffers from cost limitations. For industrial applications, NAS and Pd-catalyzed methods provide optimal balance between efficiency and practicality.
Q & A
Q. Basic
- 1H NMR :
- Methoxy group: Singlet at δ ~3.8 ppm.
- 2-Fluoroethoxy group: Splitting of -CH₂F protons into a triplet (J ~47 Hz, due to ¹H-¹⁹F coupling) at δ ~4.5–4.7 ppm.
- 13C NMR :
- OCH₃ at δ ~55 ppm; OCH₂CH₂F carbons at δ ~70 (OCH₂) and δ ~85 (CF).
- 19F NMR : Distinct signal at δ ~-220 ppm.
- FT-IR : C-O-C stretch at ~1100 cm⁻¹; absence of -OH confirms ether formation.
- HPLC : Reverse-phase gradients (e.g., water/acetonitrile) verify purity .
How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound derivatives?
Advanced
Yield discrepancies often stem from:
- Side reactions : Elimination (forming vinyl fluorides) under high temperatures. Mitigate by optimizing base strength (K₂CO₃ > NaH) and maintaining T < 100°C.
- Catalyst efficiency : Compare CuI (Ullmann) vs. Pd-based systems for aryl ether formation.
- Solvent polarity : DMF improves nucleophilicity vs. THF.
Methodology : - Monitor reaction progress via TLC/GC-MS.
- Use kinetic studies to identify rate-limiting steps.
- Analyze byproducts (e.g., GC-MS) to adjust conditions .
What strategies are recommended for optimizing regioselectivity and minimizing byproducts in the synthesis of this compound?
Q. Advanced
- Regioselectivity :
- Protect the methoxy group (e.g., as a silyl ether) to prevent undesired substitution.
- Use directing groups (e.g., nitro) temporarily.
- Byproduct minimization :
What are the typical applications of this compound in academic research?
Q. Basic
- Pharmaceutical intermediates : The fluoroethoxy group enhances metabolic stability and bioavailability in drug candidates.
- Radiopharmaceuticals : Fluorine-18 derivatives are used in PET tracers for neuroimaging (e.g., tracking inflammation in OCD studies) .
- Material science : As a monomer for polyimides or liquid crystals due to its rigid aromatic core .
How does the electronic environment of the 2-fluoroethoxy group influence the compound's reactivity in further chemical transformations?
Q. Advanced
- Electron-withdrawing effect : Fluorine increases electrophilicity at the β-carbon, facilitating nucleophilic substitution (e.g., SN2 with amines).
- Steric effects : The gauche conformation of -OCH₂CH₂F influences steric accessibility in coupling reactions.
- Acidity modulation : Adjacent protons (e.g., benzylic H) exhibit altered acidity, impacting deprotonation or hydrogen-bonding interactions .
What are the recommended storage conditions and handling precautions for this compound to ensure sample integrity?
Q. Basic
- Storage : Airtight amber vials under inert gas (N₂/Ar) at -20°C.
- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid moisture to prevent hydrolysis of the fluoroethoxy group.
- Stability testing : Periodic HPLC analysis (e.g., C18 column, 254 nm) detects degradation .
In crystallographic studies of similar methoxy-fluoro aromatic compounds, what structural features are commonly observed, and how can they inform molecular design?
Q. Advanced
- Dihedral angles : Methoxy and fluoroethoxy substituents adopt coplanar or orthogonal orientations relative to the benzene ring, affecting π-π stacking.
- Intermolecular interactions : Fluorine participates in weak C-F···H hydrogen bonds, influencing crystal packing.
- Design implications : Adjust substituent positions to tune solubility (e.g., polar vs. nonpolar media) or melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
